molecular formula C8H15N B3236951 Spiro[3.4]octan-1-amine CAS No. 1379148-40-9

Spiro[3.4]octan-1-amine

Cat. No.: B3236951
CAS No.: 1379148-40-9
M. Wt: 125.21
InChI Key: SKFHSYNTRHQYPQ-UHFFFAOYSA-N
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Description

Spiro[3.4]octan-1-amine is a spirocyclic compound characterized by a unique structure where two rings are connected through a single carbon atom. This compound is of significant interest in organic and medicinal chemistry due to its three-dimensional structure, which can enhance the physicochemical properties of molecules, such as solubility and metabolic stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[3.4]octan-1-amine typically involves cyclization reactions. One common method is the intramolecular cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of a suitable amine precursor can be achieved using strong acids like hydrochloric acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Spiro[3.4]octan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro[3.4]octanone, while reduction can produce spiro[3.4]octanol .

Scientific Research Applications

Spiro[3.4]octan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex spirocyclic compounds.

    Biology: Investigated for its potential as a scaffold in drug design due to its unique three-dimensional structure.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the development of novel materials with enhanced properties.

Mechanism of Action

The mechanism of action of spiro[3.4]octan-1-amine involves its interaction with specific molecular targets. The compound’s unique structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups attached to the spirocyclic core .

Comparison with Similar Compounds

Similar Compounds

    Spiro[3.3]heptane: Another spirocyclic compound with a smaller ring size.

    Spiro[4.4]nonane: A larger spirocyclic compound with different physicochemical properties.

    Spiro[3.4]octanone: An oxidized form of spiro[3.4]octan-1-amine.

Properties

IUPAC Name

spiro[3.4]octan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c9-7-3-6-8(7)4-1-2-5-8/h7H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFHSYNTRHQYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCC2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379148-40-9
Record name spiro[3.4]octan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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